

2,6-Dimethyl-D-tyrosine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dimethyl-D-tyrosine

Cat. No.: B1591499

[Get Quote](#)

An In-Depth Technical Guide to **2,6-Dimethyl-D-tyrosine**: Structure, Properties, and Application in Peptide Chemistry

Introduction

2,6-Dimethyl-D-tyrosine (Dmt) is a synthetically modified, non-proteinogenic amino acid that has garnered significant attention in the field of medicinal chemistry and drug development. As a D-amino acid analog of L-tyrosine, it possesses unique structural and chemical properties that make it a valuable tool for designing peptides with enhanced stability, receptor affinity, and specific pharmacological profiles. This guide provides a comprehensive overview of the chemical properties, structure, and applications of **2,6-Dimethyl-D-tyrosine**, with a particular focus on its role in the development of opioid receptor ligands.

Chemical Structure and Properties

The defining feature of **2,6-Dimethyl-D-tyrosine** is the presence of two methyl groups on the aromatic ring of the tyrosine side chain, at the ortho positions relative to the hydroxyl group. This seemingly simple modification has profound implications for the molecule's overall properties.

Structural Conformation

The two methyl groups on the phenolic ring of Dmt sterically hinder the rotation around the C β -Cy bond of the side chain. This restricted rotation significantly influences the conformational

flexibility of the amino acid and, by extension, any peptide into which it is incorporated. This conformational constraint is a key factor in its ability to modulate the binding affinity and selectivity of peptides for their target receptors.

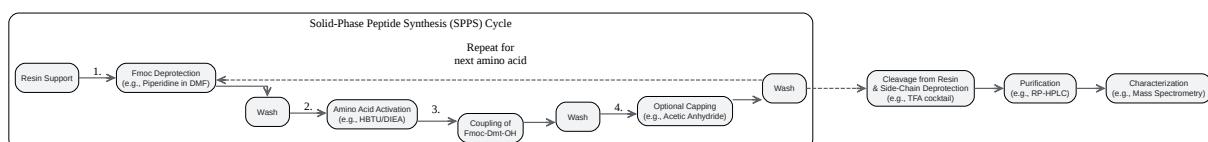
Physicochemical Properties

The addition of the two methyl groups also alters the physicochemical properties of the tyrosine side chain. The increased lipophilicity can enhance the ability of Dmt-containing peptides to cross cellular membranes, including the blood-brain barrier, which is a critical consideration in the development of centrally acting drugs.

Table 1: Comparison of Physicochemical Properties

Property	Tyrosine	2,6-Dimethyl-tyrosine
Molecular Formula	C9H11NO3	C11H15NO3
Molecular Weight	181.19 g/mol	209.24 g/mol
Chirality	L- or D-	L- or D-
Key Feature	Phenolic hydroxyl group	Two ortho-methyl groups on the phenolic ring

Synthesis and Incorporation into Peptides


The synthesis of **2,6-Dimethyl-D-tyrosine** and its subsequent incorporation into peptide chains are critical steps in the development of novel peptide-based therapeutics.

Synthesis of the Monomer

The synthesis of **2,6-dimethyl-D-tyrosine** is a multi-step process that is not commercially widespread, often requiring custom synthesis. The starting material is typically a commercially available precursor that undergoes a series of reactions to introduce the dimethyl groups onto the aromatic ring and establish the correct stereochemistry at the alpha-carbon.

Solid-Phase Peptide Synthesis (SPPS)

Once the protected Dmt monomer is obtained, it can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques. The general workflow for SPPS is outlined below.

[Click to download full resolution via product page](#)

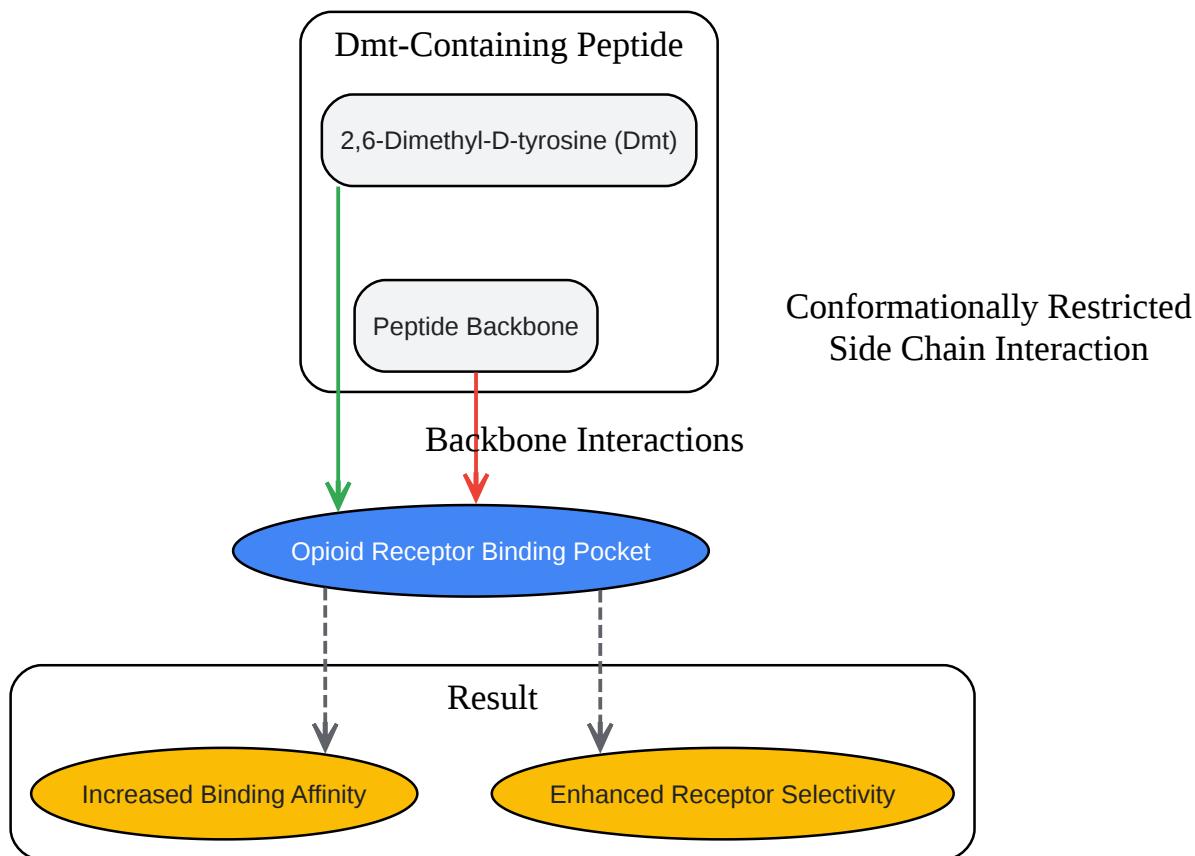
Figure 1: Generalized workflow for the incorporation of Fmoc-protected **2,6-Dimethyl-D-tyrosine** into a peptide sequence using solid-phase peptide synthesis.

Experimental Protocol: Incorporation of Dmt into a Peptide

- **Resin Swelling:** The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent such as dimethylformamide (DMF).
- **Fmoc Deprotection:** The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine in DMF.
- **Washing:** The resin is washed thoroughly with DMF to remove excess piperidine and by-products.
- **Amino Acid Activation:** The carboxylic acid of the incoming Fmoc-**2,6-dimethyl-D-tyrosine** is activated using a coupling reagent (e.g., HBTU) in the presence of a base (e.g., DIEA).
- **Coupling:** The activated Dmt is added to the resin, allowing it to couple with the deprotected N-terminus of the growing peptide chain.

- Washing: The resin is again washed with DMF to remove unreacted reagents.
- Repeat: Steps 2-6 are repeated for each subsequent amino acid in the desired sequence.
- Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
- Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery: The Case of Opioid Receptor Ligands


The unique properties of **2,6-Dimethyl-D-tyrosine** have been particularly impactful in the field of opioid receptor research. The conformational constraints imposed by the dimethyl groups have been exploited to design highly potent and selective ligands for the different opioid receptor subtypes (μ , δ , and κ).

Dmt in δ -Opioid Receptor Agonists

One of the most well-known applications of Dmt is in the design of δ -opioid receptor agonists. The incorporation of Dmt at the first position of the enkephalin-derived peptide, H-Tyr-Tic-Phe-Phe-OH (TIPP), where Tic is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, resulted in a significant increase in δ -receptor affinity and selectivity. The Dmt-Tic pharmacophore is a cornerstone in the development of potent and selective δ -opioid receptor ligands.

Impact on Receptor Binding and Signaling

The restricted rotation of the Dmt side chain is thought to pre-organize the peptide into a conformation that is optimal for binding to the target receptor. This "bioactive conformation" reduces the entropic penalty of binding, leading to higher affinity. Furthermore, the specific orientation of the phenolic hydroxyl group, which is crucial for interaction with the receptor, is maintained in a favorable position.

[Click to download full resolution via product page](#)

Figure 2: Conceptual diagram illustrating how the conformationally restricted side chain of Dmt enhances binding affinity and selectivity for its target receptor.

Conclusion

2,6-Dimethyl-D-tyrosine is a powerful tool in the arsenal of medicinal chemists and peptide scientists. Its unique structural features, particularly the sterically hindered side chain, provide a means to control peptide conformation, leading to enhanced biological activity and selectivity. The successful application of Dmt in the development of opioid receptor ligands serves as a prime example of its potential. As our understanding of peptide-receptor interactions continues to grow, it is likely that this and other modified amino acids will play an increasingly important role in the design of next-generation peptide therapeutics.

- To cite this document: BenchChem. [2,6-Dimethyl-D-tyrosine chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1591499#2-6-dimethyl-d-tyrosine-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com